molecular formula C16H18FN3O2S B6535736 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 459846-85-6

2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B6535736
CAS No.: 459846-85-6
M. Wt: 335.4 g/mol
InChI Key: GWYPZXJBXNJLSD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a sulfanyl group, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization . The exact method would depend on the starting materials and the specific conditions required for each reaction step .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and piperidine rings would likely make this compound fairly rigid, and the fluorophenyl group could potentially participate in pi stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxadiazole ring is often involved in nucleophilic substitution reactions, while the sulfanyl group could potentially be oxidized .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which could in turn affect its solubility and permeability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. For example, if it is a solid, it could pose a dust explosion hazard. If it is used in a laboratory or industrial setting, appropriate safety measures should be taken .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further investigated as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for use in materials science or other areas of chemistry .

Properties

IUPAC Name

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-11-6-8-20(9-7-11)14(21)10-23-16-19-18-15(22-16)12-4-2-3-5-13(12)17/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYPZXJBXNJLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329245
Record name 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

459846-85-6
Record name 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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